N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-30-19(16-8-11-31-14-16)13-24-21(27)22(28)25-17-6-7-18-15(12-17)4-2-9-26(18)23(29)20-5-3-10-32-20/h3,5-8,10-12,14,19H,2,4,9,13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFYLTZECDLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the thiophene derivative: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Synthesis of the tetrahydroquinoline derivative: This can be done via the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Coupling reactions: The final step involves coupling the thiophene and tetrahydroquinoline derivatives using reagents like carbodiimides to form the ethanediamide linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity is dominated by its amide bonds and aromatic heterocycles.
2.1. Amide Bond Formation
Amide bonds are stable under most conditions but can undergo:
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Hydrolysis : Under acidic or basic conditions, the amide may hydrolyze to form carboxylic acids and amines.
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Nucleophilic substitution : The amide nitrogen acts as a nucleophile in reactions with electrophilic reagents.
2.2. Thiophene Ring Reactions
Thiophene rings are aromatic and typically undergo:
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Electrophilic substitution : Substitution at the 2- or 5-positions due to electron-donating groups .
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Oxidation : Thiophene can oxidize to form thiophene dioxide or thiophene diacid.
2.3. Tetrahydroquinoline Reactivity
The tetrahydroquinoline moiety may participate in:
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Redox reactions : Reduction or oxidation of the six-membered ring.
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Nucleophilic attacks : The secondary amine in the tetrahydroquinoline core could react with electrophiles .
Stability and Reaction Conditions
Comparative Analysis of Related Compounds
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant properties of thiophene derivatives have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. In vitro assays have demonstrated that certain derivatives exhibit considerable antioxidant activity compared to standard antioxidants .
Potential as Therapeutic Agents
Given its structural complexity, this compound may serve as a lead compound in drug discovery. Its ability to interact with biological targets suggests potential applications in treating conditions like cancer or inflammatory diseases. Molecular docking studies can provide insights into its binding affinities with specific proteins involved in disease pathways .
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study published in Molecules, researchers synthesized several thiophene derivatives and evaluated their antimicrobial efficacy. The findings indicated that certain derivatives exhibited MIC values lower than those of conventional antibiotics against resistant strains . This highlights the potential for developing new antimicrobial agents from thiophene-based compounds.
Case Study 2: Antioxidant Evaluation
Another study focused on the antioxidant capabilities of thiophene derivatives using the ABTS assay. Results showed that specific compounds demonstrated up to 62% inhibition compared to ascorbic acid, suggesting their utility in formulations aimed at reducing oxidative damage .
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and tetrahydroquinoline moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with specific amines and carbonyl compounds. The synthetic pathway typically includes:
- Formation of Thiophene Derivatives : Starting from thiophene and methoxy-substituted ethyl groups.
- Coupling Reaction : Employing amine coupling to yield the final product.
- Purification : Utilizing chromatography techniques to isolate the desired compound.
Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit microtubule polymerization, acting through the colchicine site on tubulin, which is crucial for cancer cell proliferation.
- Key Findings :
- IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines including HeLa and MNNG/HOS cells .
- Mechanism of Action : The mechanism primarily involves disruption of the mitotic spindle formation leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound's activity extends beyond anticancer effects to include antimicrobial properties. Research has identified derivatives with potent activity against Mycobacterium tuberculosis.
- Key Findings :
- Inhibition Concentrations : Certain derivatives exhibited IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
- Safety Profile : These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Antiproliferative Studies : A study reported that compounds with a thiophene moiety showed superior antiproliferative activity against various cancer cell lines compared to traditional chemotherapeutics like combretastatin A-4 .
- Tuberculosis Inhibition : Another study highlighted the effectiveness of thiophene-based derivatives against Mycobacterium tuberculosis, suggesting potential as new anti-tubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
